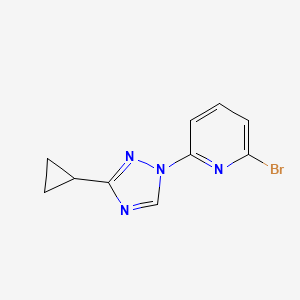
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom at the 2-position of a pyridine ring, with a 3-cyclopropyl-1H-1,2,4-triazol-1-yl substituent at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Formation of 3-Cyclopropyl-1H-1,2,4-triazole: This intermediate is synthesized by reacting cyclopropylamine with hydrazine hydrate and formic acid to form the triazole ring.
Coupling Reaction: The final step involves coupling the brominated pyridine with the triazole intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
化学反応の分析
Types of Reactions
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions .
類似化合物との比較
Similar Compounds
- 2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
- 2-Bromo-6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine
- 2-Bromo-6-(3-phenyl-1H-1,2,4-triazol-1-yl)pyridine
Uniqueness
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity .
特性
分子式 |
C10H9BrN4 |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
2-bromo-6-(3-cyclopropyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C10H9BrN4/c11-8-2-1-3-9(13-8)15-6-12-10(14-15)7-4-5-7/h1-3,6-7H,4-5H2 |
InChIキー |
LYCZHKJNOCGKDW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN(C=N2)C3=NC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


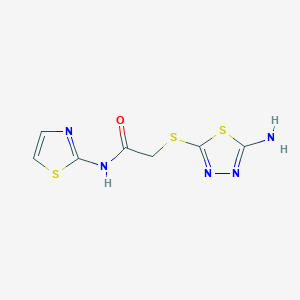
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
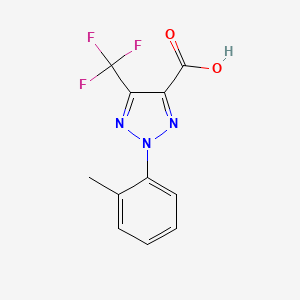
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
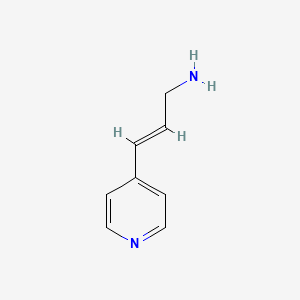
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
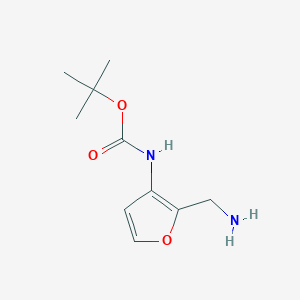
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
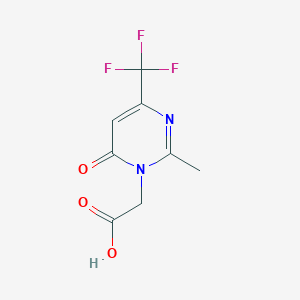
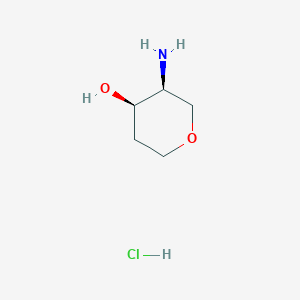
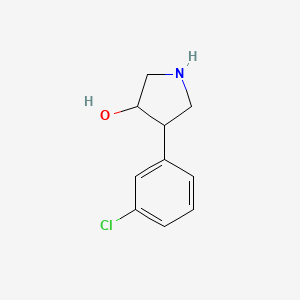
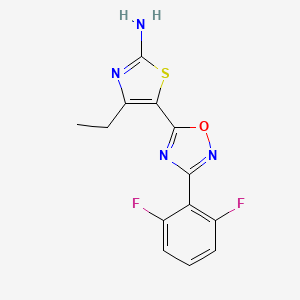
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
